molecular formula C7H8BrNO B3037841 3-bromo-1-ethylpyridin-2(1H)-one CAS No. 63756-59-2

3-bromo-1-ethylpyridin-2(1H)-one

Cat. No. B3037841
Key on ui cas rn: 63756-59-2
M. Wt: 202.05 g/mol
InChI Key: WNODRNXZNFSPED-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

A mixture of 3-bromopyridin-2-ol (1.0 g, 5.75 mmol) in DMF (6 mL) was treated with cesium carbonate (1.87 g, 5.75 mmol) and ethyl iodide (1.38 mL, 17.2 mmol). The mixture was heated at 80° C. for 4 hours. The solvent was concentrated and the residue taken in EtOAc, washed with brine, dried (phase separator silicone treated filter paper), concentrated and purified on silica gel (1:2 hexane/ether) to provide 3-bromo-1-ethylpyridin-2(1H)-one (0.905 g, 78% yield) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
1.87 g
Type
reactant
Reaction Step Two
Quantity
1.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:8])=[N:4][CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:15](I)[CH3:16]>CN(C=O)C>[Br:1][C:2]1[C:3](=[O:8])[N:4]([CH2:15][CH3:16])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)O
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
1.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.38 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
(phase separator silicone treated filter paper)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (1:2 hexane/ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(N(C=CC1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.905 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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